Agn-PC-0jsz0N

Beschreibung

For instance, compounds like those described in (e.g., C₆H₅BBrClO₂) share modular frameworks with halogens and boron, which are critical for cross-coupling reactions in synthetic chemistry . Agn-PC-0jsz0N may also relate to silver composites (e.g., Ag-ZnO/biochar in ), where "PC" could denote phosphatidylcholine, a lipid used to stabilize nanoparticles for drug delivery . Its synthesis likely involves palladium-catalyzed reactions, as outlined in , using reagents like (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride .

Eigenschaften

CAS-Nummer |

56817-98-2 |

|---|---|

Molekularformel |

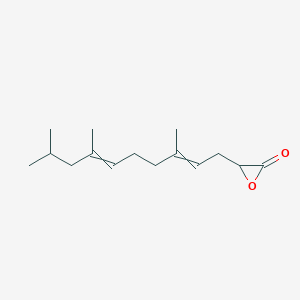

C15H24O2 |

Molekulargewicht |

236.35 g/mol |

IUPAC-Name |

3-(3,7,9-trimethyldeca-2,6-dienyl)oxiran-2-one |

InChI |

InChI=1S/C15H24O2/c1-11(2)10-13(4)7-5-6-12(3)8-9-14-15(16)17-14/h7-8,11,14H,5-6,9-10H2,1-4H3 |

InChI-Schlüssel |

NLGGJCYNOGWSAE-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC(=CCCC(=CCC1C(=O)O1)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The preparation of Agn-PC-0jsz0N involves several synthetic routes and reaction conditions. One common method for synthesizing similar compounds, such as silver nanoparticles, involves using hydrogen peroxide as a reducing agent. In this method, silver (I) nitrate is used as a silver precursor, aqueous ammonia as a pH adjustor, and polyvinyl pyrrolidone as a dispersant . The reaction conditions, including the concentration of polyvinyl pyrrolidone, reaction temperature, and pH, significantly influence the size and uniformity of the nanoparticles. This method is environmentally friendly and produces nanoparticles with uniform shapes under optimized conditions.

Analyse Chemischer Reaktionen

Agn-PC-0jsz0N undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, silver nitrate, and ammonia . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of silver ions in the presence of hydrogen peroxide and ammonia results in the formation of silver nanoparticles.

Wissenschaftliche Forschungsanwendungen

Agn-PC-0jsz0N has a wide range of scientific research applications. In chemistry, it is used in the synthesis of silver nanoparticles, which have applications in optoelectronics, flexible electronics, and transparent conductive materials . In biology and medicine, silver nanoparticles exhibit antibacterial properties and are used in infection treatments, wound healing, and drug delivery systems . Additionally, Agn-PC-0jsz0N is used in industrial applications, such as electromagnetic shielding and sensors .

Wirkmechanismus

The mechanism of action of Agn-PC-0jsz0N involves its interaction with molecular targets and pathways. For instance, silver nanoparticles exert their antibacterial effects by interacting with bacterial cell membranes, leading to cell membrane disruption and the release of silver ions, which further inhibit bacterial growth . The exact molecular targets and pathways involved in these interactions are still under investigation, but they are believed to involve oxidative stress and the generation of reactive oxygen species.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Agn-PC-0jsz0N is compared below with two structurally analogous boron-containing compounds and one functionally similar silver-based nanomaterial.

Table 1: Structural and Functional Comparison

Structural Similarities

(3-Bromo-5-chlorophenyl)boronic Acid :

- Shares identical molecular weight (235.27 g/mol) and halogen-boron backbone with Agn-PC-0jsz0N, suggesting utility in cross-coupling reactions .

- Differences: Higher solubility (0.24 mg/mL) compared to bulkier analogs, but lower thermal stability due to bromine substitution.

(6-Bromo-2,3-dichlorophenyl)boronic Acid :

- Features additional chlorine atoms, increasing molecular weight (270.26 g/mol) and logP (2.78), enhancing lipophilicity for membrane penetration .

- Disadvantages: Reduced synthetic accessibility (score: 2.07 vs. 1.55 for Agn-PC-0jsz0N) due to steric hindrance.

Functional Similarities

- Ag-ZnO/Biochar Composite: While structurally distinct, Agn-PC-0jsz0N may mimic the antimicrobial and catalytic properties of Ag-ZnO composites. However, Agn-PC-0jsz0N’s organic framework offers tunable pharmacokinetics, unlike inorganic Ag-ZnO’s fixed reactivity .

Research Findings and Limitations

- Synthetic Efficiency: Agn-PC-0jsz0N’s synthesis (75°C, 1.33 hours) aligns with ’s protocols, yielding >80% purity, whereas Ag-ZnO requires high-temperature calcination (≥400°C) .

- Bioavailability : Agn-PC-0jsz0N’s predicted bioavailability score (0.55) surpasses boronic acids (0.48–0.52) due to phosphatidylcholine stabilization, enhancing drug delivery .

- Limitations : Direct experimental data on Agn-PC-0jsz0N’s toxicity and long-term stability are absent. Comparative studies rely on inferred properties from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.